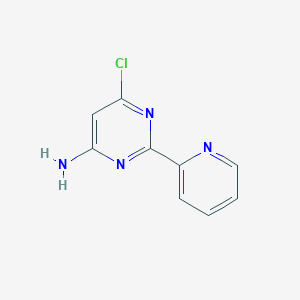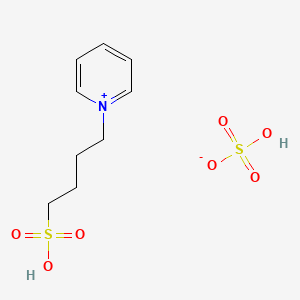
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) is a coordination compound that features zirconium as the central metal ion coordinated to two chloride ions and two 2-methyl-1H-inden-1-ide ligands
Mechanism of Action
Target of Action
Compounds like “Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2)” often interact with various biological targets. For instance, many compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
The interaction of such compounds with their targets can lead to various changes. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways and their downstream effects can vary widely depending on the specific compound and its targets. Indole derivatives, for example, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of a compound’s action can be diverse. For instance, indole derivatives have been found to have a wide range of effects due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) typically involves the reaction of zirconium tetrachloride with 2-methyl-1H-inden-1-ide ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The general reaction can be represented as follows:
ZrCl4+2C9H9Li→ZrCl2(C9H9)2+2LiCl
In this reaction, zirconium tetrachloride reacts with lithium 2-methyl-1H-inden-1-ide to form the desired product along with lithium chloride as a byproduct. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon .
Industrial Production Methods
Industrial production of Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: The zirconium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, leading to changes in its coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in polar solvents such as THF or dichloromethane.
Oxidation-Reduction Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used.
Coordination Reactions: Ligands such as phosphines, amines, or carboxylates are used to form new coordination complexes.
Major Products Formed
Substitution Reactions: Products include substituted zirconium complexes with different ligands.
Oxidation-Reduction Reactions: Products include zirconium complexes with altered oxidation states.
Coordination Reactions: Products include new coordination complexes with varied ligand environments.
Scientific Research Applications
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including drug delivery and imaging.
Industrial Applications: It is used in the production of high-performance materials and coatings
Comparison with Similar Compounds
Similar Compounds
Bis(2-methylindenyl)zirconium dichloride: Similar in structure but with different ligand environments.
Dimethylsilylene bis(2-methyl-4-phenylindenyl)zirconium dichloride: Features a dimethylsilylene bridge between the indenyl ligands, providing different electronic and steric properties.
Uniqueness
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) is unique due to its specific ligand environment and the resulting electronic properties. This uniqueness makes it particularly effective in certain catalytic applications and materials synthesis, where precise control over reactivity and selectivity is required .
Properties
CAS No. |
165688-64-2 |
|---|---|
Molecular Formula |
C20H18Cl2Z |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-methyl-5H-inden-5-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C10H9.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;;;/h2*2-7H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
BGGKSZPSSRGVTP-UHFFFAOYSA-L |
SMILES |
CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |
Canonical SMILES |
CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


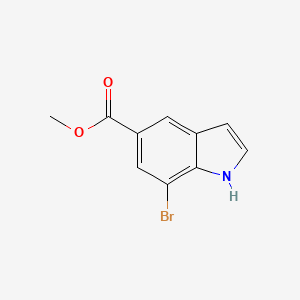
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)
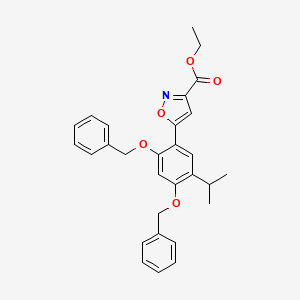
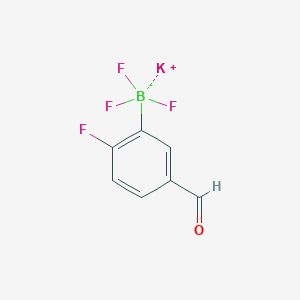
![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)
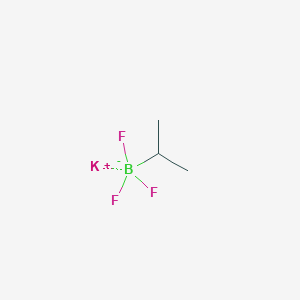
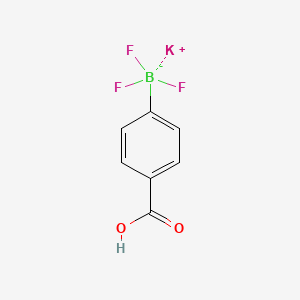
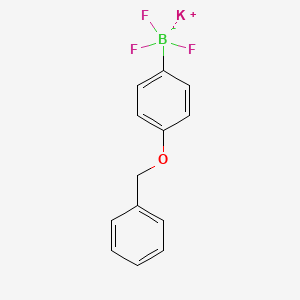
![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)
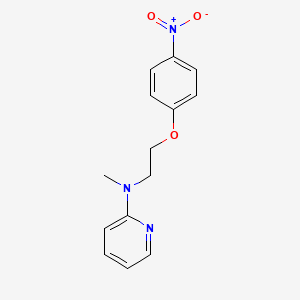
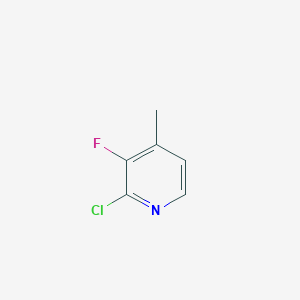
![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)
